
4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an ethoxy group, a methoxyphenyl group, and a methyl group attached to a pyrimidine ring with a thione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Thione Group: The thione group is introduced by treating the pyrimidine intermediate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.
Functional Group Substitution: The ethoxy and methoxyphenyl groups are introduced through nucleophilic substitution reactions using corresponding alkyl halides or aryl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
4-Ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
4-Ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic groups may facilitate binding to hydrophobic pockets within biological macromolecules, affecting their function.
類似化合物との比較
Similar Compounds
- 4-Methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
4-Ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique scaffold for the development of new chemical entities with diverse applications.
特性
CAS番号 |
61539-13-7 |
|---|---|
分子式 |
C14H16N2O2S |
分子量 |
276.36 g/mol |
IUPAC名 |
4-ethoxy-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-13-12(9(2)15-14(19)16-13)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,16,19) |
InChIキー |
LPHOZTUJOKBHJL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=S)NC(=C1C2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


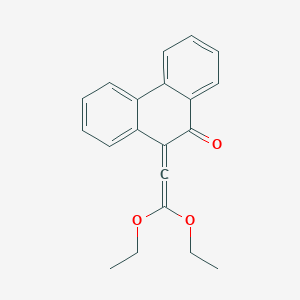
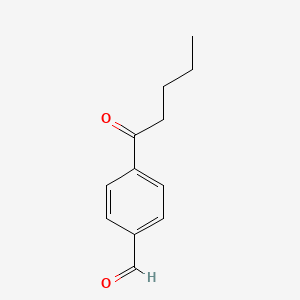




![3-Chloro-4-[2-(dimethylamino)phenyl]-1,3-diphenylazetidin-2-one](/img/structure/B14588477.png)
![9-Chloro-2-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14588480.png)
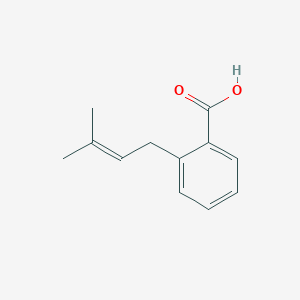

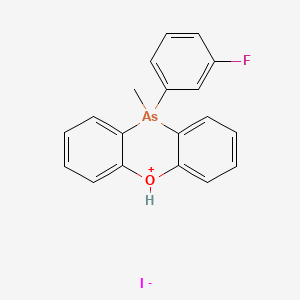
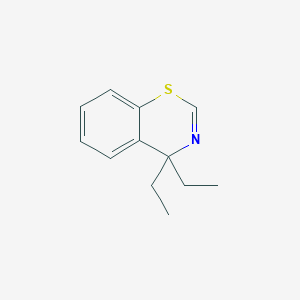
![N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine](/img/structure/B14588509.png)
![1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene](/img/structure/B14588511.png)
